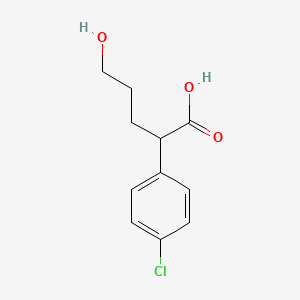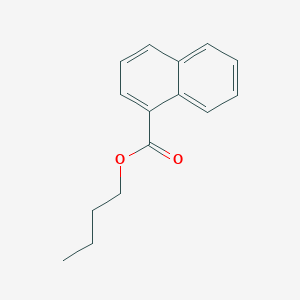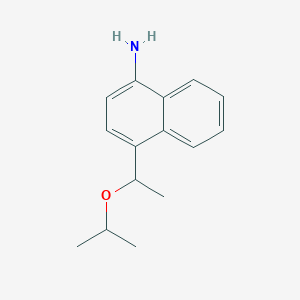
4-(1-Isopropoxyethyl)naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Isopropoxyethyl)naphthalen-1-amine is an organic compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . This compound is part of the polycyclic aromatic hydrocarbons family and is primarily used for research purposes . Its structure consists of a naphthalene ring substituted with an isopropoxyethyl group and an amine group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isopropoxyethyl)naphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Substitution Reaction: An isopropoxyethyl group is introduced to the naphthalene ring through a substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Isopropoxyethyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions include various naphthalene derivatives, such as naphthoquinones, substituted naphthalenes, and amine derivatives .
Scientific Research Applications
4-(1-Isopropoxyethyl)naphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-(1-Isopropoxyethyl)naphthalen-1-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound of 4-(1-Isopropoxyethyl)naphthalen-1-amine.
1-Naphthylamine: A similar compound with an amine group attached to the naphthalene ring.
2-Isopropoxynaphthalene: A compound with an isopropoxy group attached to the naphthalene ring.
Uniqueness
This compound is unique due to the presence of both an isopropoxyethyl group and an amine group on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C15H19NO |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
4-(1-propan-2-yloxyethyl)naphthalen-1-amine |
InChI |
InChI=1S/C15H19NO/c1-10(2)17-11(3)12-8-9-15(16)14-7-5-4-6-13(12)14/h4-11H,16H2,1-3H3 |
InChI Key |
NVTAAHJTJAKCCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C)C1=CC=C(C2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



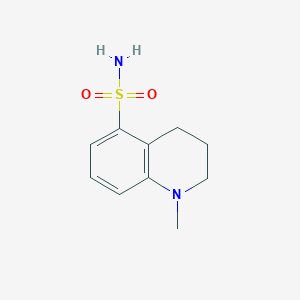
![7-Methoxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11880425.png)

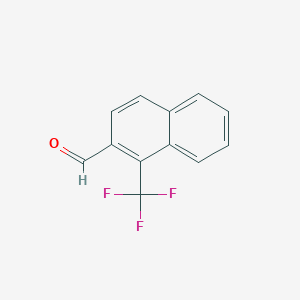
![(NZ)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11880446.png)
![8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde](/img/structure/B11880448.png)
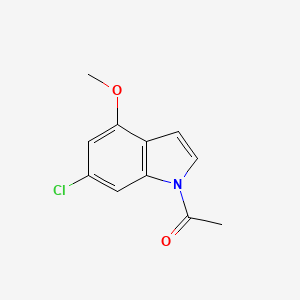
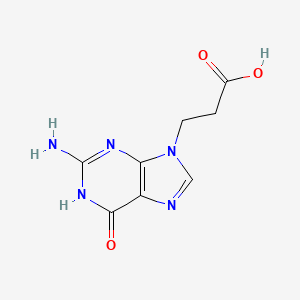

![3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11880478.png)
